5-Methylthiophene-3-carbaldehyde
Overview
Description
5-Methylthiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the aldehyde functional group at the third position and a methyl group at the fifth position on the thiophene ring makes 5-Methylthiophene-3-carbaldehyde a compound of interest for various chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method for synthesizing substituted thiophene carbaldehydes involves a domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly approach to obtain the desired products . Another approach for the synthesis of arylthiophene carbaldehydes is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl groups into the thiophene ring, resulting in moderate to excellent yields .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 5-Methylthiophene-3-carbaldehyde, they do provide insights into the structural aspects of related thiophene derivatives. For instance, the crystal structure of a pyrazole derivative with an aldehydic fragment shows that the aldehydic group can be almost coplanar with the adjacent ring, indicating that similar coplanarity might be expected in thiophene carbaldehydes . This planarity can be crucial for the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like 5-Methylthiophene-3-carbaldehyde are influenced by the substituents on the thiophene ring. The papers provided discuss the biological evaluation of various arylthiophene carbaldehydes, indicating that these compounds can exhibit significant biological activities, such as antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities . These properties suggest that 5-Methylthiophene-3-carbaldehyde could also possess interesting biological activities, although direct evidence from the provided papers is not available.
Scientific Research Applications
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Organic Semiconductors
- Thiophene derivatives play a prominent role in the advancement of organic semiconductors .
- The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes include the development of advanced compounds with a variety of biological effects .
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Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
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Medicinal Chemistry
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Glucagon Antagonist
- Alkylated thiophene-3-carbaldehyde, a derivative of thiophene, has been used as the key starting material for glucagon antagonist .
- The application involves the synthesis of glucagon antagonist from alkylated thiophene-3-carbaldehyde .
- The outcomes include the development of effective glucagon antagonists .
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Dopamine 1 Agonist ABT-431
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Corrosion Inhibitors
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Nonsteroidal Anti-Inflammatory Drug
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Dental Anesthetic
- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- The application involves the synthesis of articaine from thiophene derivatives .
- The outcomes include the development of effective dental anesthetics .
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Corrosion Inhibitors
-
Nonsteroidal Anti-Inflammatory Drug
-
Dental Anesthetic
- Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- The application involves the synthesis of articaine from thiophene derivatives .
- The outcomes include the development of effective dental anesthetics .
Safety And Hazards
properties
IUPAC Name |
5-methylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITNVIKTFZONKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424691 | |
Record name | 5-methylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-3-carbaldehyde | |
CAS RN |
29421-72-5 | |
Record name | 5-methylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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